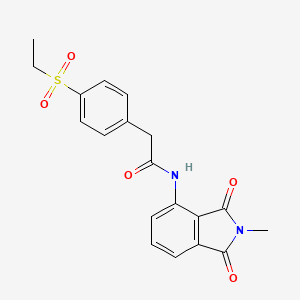

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H29ClN4O2 and its molecular weight is 561.08. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

Compounds similar to the one you mentioned have been studied for their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Specifically, derivatives with amino substitutions, such as dimethylamino groups, show interesting behaviors like pH-dependent fluorescence, which can be utilized in designing multilevel logic gates for molecular electronics. The significant effect of protic solvents on the energy of the first electronic excited state and the potential for charge-transfer complex formation in the solid state highlight their utility in material science and sensor technology (Uchacz et al., 2016).

Fluorescent Markers for Biomedical Applications

Derivatives of quinoline-pyrazoline compounds exhibit bright fluorescence in solution, plastic matrices, and the solid state. The presence of a dimethylamino group in these molecules leads to an increase in fluorescence quantum yields, making them effective as fluorescent markers for biomedical applications. This characteristic is crucial for developing diagnostic tools and imaging agents in medical research (Galunov et al., 2003).

Antimicrobial Agents

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown potent antimicrobial activity, making them potential candidates for developing new antimicrobial agents. Their structural modification could enhance potency, indicating a promising direction for pharmaceutical research to combat resistant microbial strains (Ansari & Khan, 2017).

High-Performance Chromophores

Quinoline and pyrazoline derivatives synthesized with donor-acceptor substituent groups exhibit unique photophysical properties like redshifted absorption, emission maxima wavelengths, and higher Stokes shift values. These properties, along with aggregation-induced emission and positive solvatochromism, make them suitable as high-performance chromophores for optical materials and devices (Manickam et al., 2018).

Antioxidants in Lubricating Grease

Synthesized quinolinone derivatives have been evaluated as antioxidants in lubricating greases, showing a significant effect on reducing the total acid number and oxygen pressure drop. This application suggests their potential use in industrial and automotive lubricant formulations to enhance performance and longevity (Hussein et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, quinoline ring, and the final coupling of the two rings.", "Starting Materials": [ "4-dimethylaminobenzaldehyde", "acetylacetone", "phenylhydrazine", "benzaldehyde", "2-phenylacetic acid", "4-chloroaniline", "2-aminobenzophenone", "phosphorus oxychloride", "sodium hydroxide", "sodium methoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "ethanol", "chloroform", "dimethylformamide", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 4-dimethylaminobenzaldehyde by reacting 4-chloroaniline with acetylacetone and then with sodium methoxide", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione by reacting 4-dimethylaminobenzaldehyde with 2-phenylacetic acid and acetic anhydride", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole by reacting 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione with phenylhydrazine in ethanol", "Synthesis of 2-(4-dimethylaminophenyl)-3-phenylquinoline by reacting 2-aminobenzophenone with benzaldehyde and sulfuric acid, followed by reaction with phosphorus oxychloride and then with phenylhydrazine", "Synthesis of 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole with 2-(4-dimethylaminophenyl)-3-phenylquinoline using palladium on carbon as a catalyst and triethylamine as a base" ] } | |

CAS RN |

406724-13-8 |

Product Name |

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |

Molecular Formula |

C34H29ClN4O2 |

Molecular Weight |

561.08 |

IUPAC Name |

6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-(2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C34H29ClN4O2/c1-38(2)26-16-13-23(14-17-26)30-21-29(37-39(30)31(40)19-22-9-5-3-6-10-22)33-32(24-11-7-4-8-12-24)27-20-25(35)15-18-28(27)36-34(33)41/h3-18,20,30H,19,21H2,1-2H3,(H,36,41) |

InChI Key |

LFZFNIMAHKBNAQ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CC3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)

![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2720517.png)

![3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide](/img/structure/B2720518.png)

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2720532.png)